6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound with a molecular formula of C26-H24-N5-O5-S.Na and a molecular weight of 541.60 . This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Vorbereitungsmethoden
The synthesis of 6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can participate in further chemical reactions. The molecular pathways involved often depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes and pigments, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Eigenschaften
CAS-Nummer |
127750-16-7 |
---|---|
Molekularformel |
C26H24N5NaO5S |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
sodium;6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32;/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
KAFKGTYHTQZFIW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.